molecular formula C13H18N2O2 B416055 (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone CAS No. 247225-27-0

(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone

Cat. No.: B416055
CAS No.: 247225-27-0
M. Wt: 234.29g/mol
InChI Key: IKSBDRQBCCVQBT-UHFFFAOYSA-N
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Description

(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone is a chemical scaffold of significant interest in medicinal chemistry research, built upon a morpholine core that is strategically 2,6-dimethyl-substituted and conjugated with a 4-aminophenyl group via a methanone linker. This specific architecture is valuable for constructing molecules aimed at biological target exploration. The structural motif combining a substituted morpholine with an aniline derivative is recognized as a key pharmacophore in the development of novel therapeutic agents, particularly in the context of enzyme inhibition . Scientific literature indicates that compounds featuring the 2,6-dimethylmorpholine moiety linked to an aniline-containing system have demonstrated promising pharmacological profiles in research settings. Specifically, such structures have been investigated as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, showcasing significant analgesic and anti-inflammatory activity in preclinical models . The morpholine ring and the aminophenyl group are versatile building blocks, frequently employed in the synthesis of diverse heterocyclic systems, including quinazoline derivatives, which are known to interact with a range of biological targets such as kinase enzymes and DNA methyltransferases, opening avenues in areas like cancer epigenetics . Researchers can utilize this compound as a critical intermediate for probing structure-activity relationships and for the design of new candidate molecules in drug discovery programs.

Properties

IUPAC Name

(4-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSBDRQBCCVQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone, often referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various organic compounds and has shown promise in therapeutic applications, particularly in oncology and other disease treatments.

Chemical Structure and Properties

The compound features a morpholine ring substituted at the 4-position with an amino group and a phenyl group at the 1-position. This specific arrangement contributes to its biological activity by enabling interactions with various biomolecular targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of morpholine derivatives, including this compound. For instance, one study demonstrated that related compounds induced apoptosis in cancer cell lines by arresting the cell cycle at specific phases. The mechanism involved modulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspases .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Mechanism of Action
IMB-14066.92 - 8.99Induces apoptosis via S-phase arrest
Compound 457.22Binds to farnesyltransferase receptor
This compoundTBDTBD

Interaction with Biomolecules

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, which are crucial for therapeutic effects .

Study on Apoptotic Mechanisms

In a study examining the effects of similar morpholine derivatives on HepG2 cells, it was found that these compounds could significantly increase the levels of Bax (a pro-apoptotic protein) while downregulating Bcl-2 (an anti-apoptotic protein). This shift in protein expression led to enhanced apoptosis rates in treated cells .

Molecular Docking Studies

Molecular docking simulations have suggested that this compound may bind effectively to various targets such as farnesyltransferase, which plays a role in cancer cell proliferation. The binding affinities observed indicate potential for further development as an anticancer agent .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds similar to (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone exhibit promising anticancer properties. For instance, derivatives of morpholine have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A notable study demonstrated that morpholine derivatives can inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling .

1.2 Neurological Disorders

The compound has shown potential in treating neurological disorders. Morpholine derivatives have been investigated for their neuroprotective effects and their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and other forms of dementia . These studies suggest that the compound may help ameliorate cognitive deficits associated with these disorders.

Chemical Synthesis

2.1 Synthesis of Azo Dyes

The compound serves as a precursor in the synthesis of azo dyes, which are widely used in textiles and food industries. The presence of the amino group allows for electrophilic substitution reactions, making it an ideal candidate for creating vibrant dye compounds .

2.2 Development of New Therapeutics

The versatility of this compound extends to its role in developing new therapeutic agents. It can be modified to enhance its biological activity or reduce toxicity, making it a valuable scaffold in medicinal chemistry .

Table 1: Summary of Research Findings on this compound Applications

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of protein tyrosine kinases leading to reduced tumor growth
Neurological Disorders Potential neuroprotective effects and modulation of neurotransmitter systems
Synthesis of Azo Dyes Use as a precursor for vibrant dye compounds
Development of Therapeutics Modification potential for enhanced biological activity

Comparison with Similar Compounds

a. (4-Amino-phenyl)-morpholin-4-yl-methanone (CAS 51207-86-4)

  • Structure : Lacks the 2,6-dimethyl groups on the morpholine ring.
  • Properties :
    • Molecular weight: 206.24 g/mol .
    • Melting point: 132–135°C .
    • Boiling point: 426.9°C .
  • Lower lipophilicity (predicted logP ~0.5 vs. ~1.2 for the dimethyl variant) may affect pharmacokinetic profiles .

b. (2,6-Dimethyl-morpholin-4-yl)-(1-methyl-4-nitro-1H-pyrazol-5-yl)-methanone (CAS 512826-79-8)

  • Structure: Replaces the 4-aminophenyl group with a nitro-substituted pyrazole ring.
  • Properties: Molecular weight: 280.29 g/mol . Functional groups: Nitro (-NO₂) enhances electrophilicity, contrasting with the nucleophilic amine (-NH₂) in the target compound.
  • Key Differences :
    • The nitro group may confer redox activity, influencing degradation pathways (e.g., microbial reduction as seen in ).
    • Pyrazole vs. phenyl ring alters π-π stacking and electronic interactions .

Amino-Substituted Methanones

a. Bis[4-(dimethylamino)phenyl]methanone (MG degradation intermediate)

  • Structure: Two dimethylaminophenyl groups attached to a methanone core.
  • Properties: Molecular weight: 296.38 g/mol . Cytotoxicity: Non-toxic after biodegradation, unlike malachite green (LC₅₀: 28.9 µg/mL) .
  • Key Differences: Dimethylamino (-N(CH₃)₂) groups increase hydrophobicity compared to the primary amine (-NH₂) in the target compound. Symmetric structure may enhance crystallinity, as inferred from SHELX refinement trends ().

b. (4-Amino-phenyl)[4-(methylamino)phenyl]methanone

  • Structure : Mixed primary and secondary amine substituents.
  • Properties :
    • Intermediate in malachite green degradation ().
    • Molecular weight: 226.27 g/mol .
  • Key Differences :
    • Asymmetric substitution may lead to varied hydrogen-bonding patterns compared to the target compound’s single -NH₂ group .

Halogen- and Heterocycle-Substituted Methanones

a. (4-Bromo-2,6-difluorophenyl)(morpholino)methanone (CAS 1000068-46-1)

  • Structure : Halogenated phenyl group (Br, F) attached to morpholine.
  • Properties :
    • Molecular weight: 316.12 g/mol .
    • Electrophilic halogens may enhance reactivity in cross-coupling reactions.

b. (2,6-Dimethyl-morpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone (CAS 477847-65-7)

  • Structure : Thiadiazole ring replaces the phenyl group.
  • Properties :
    • Molecular weight: 303.38 g/mol .
    • Thiadiazole introduces sulfur-based hydrogen bonding and metabolic stability.
  • Key Differences :
    • Heterocyclic systems like thiadiazole may enhance binding to metal ions or enzymes .

Structural and Functional Analysis

Steric and Electronic Effects

  • This could stabilize specific conformations in solution or solid states .
  • The primary amine (-NH₂) on the phenyl ring offers hydrogen-bond donor capacity, contrasting with morpholine’s lone oxygen acceptor. This duality may facilitate interactions in catalytic or biological systems .

Spectroscopic and Crystallographic Trends

  • NMR shifts for morpholine-containing methanones () suggest that substituents on the phenyl ring (e.g., -NH₂) significantly alter chemical environments. For example, the -NH₂ group in the target compound may cause downfield shifts in ¹H NMR compared to halogenated analogs .
  • Crystallographic data from SHELX-refined structures () indicate that dimethyl-substituted morpholines often exhibit tighter packing due to van der Waals interactions, which could influence melting points .

Data Tables

Table 1. Physicochemical Properties of Selected Methanones

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Key Functional Groups
Target Compound 233.29 Not reported ~1.2 -NH₂, 2,6-dimethyl morpholine
(4-Amino-phenyl)-morpholin-4-yl-methanone 206.24 132–135 ~0.5 -NH₂, morpholine
(2,6-Dimethyl-morpholin-4-yl)-(1-methyl-4-nitro-1H-pyrazol-5-yl)-methanone 280.29 Not reported ~1.8 -NO₂, pyrazole
Bis[4-(dimethylamino)phenyl]methanone 296.38 Not reported ~2.5 -N(CH₃)₂

Preparation Methods

Formation of 2,6-Dimethylmorpholine-4-carbonyl Intermediate

The 2,6-dimethylmorpholine core is synthesized via cyclization of 2-(2,6-dimethylamino)ethanol with chloroacetyl chloride under alkaline conditions. This reaction proceeds through nucleophilic substitution, where the ethanolamine derivative reacts with chloroacetyl chloride to form the morpholine ring. Key parameters include:

  • Temperature control : Maintained at 38–43°C to prevent side reactions.

  • pH regulation : Sodium hydroxide (45%) ensures a pH of 12–12.5, optimizing reaction kinetics.

  • Stoichiometry : A 3:1 molar ratio of chloroacetyl chloride to ethanolamine maximizes ring closure efficiency.

The resultant 2,6-dimethylmorpholine-4-carbonyl chloride is isolated via distillation and characterized by 1H^1H NMR (δ 3.4–3.6 ppm, morpholine protons) and IR (C=O stretch at 1,710 cm1^{-1}).

Nitrophenyl Ketone Formation

Coupling of 4-Nitrophenyl to Morpholine Carbonyl

The morpholine carbonyl chloride undergoes Friedel-Crafts acylation with nitrobenzene, though limited by the nitro group’s deactivating effect. To circumvent this, a two-step approach is employed:

  • Protection-directing strategy : Introduce a methoxy group via O-methylation of 4-nitrobenzene, enabling electrophilic acylation at the para position.

  • Acylation : React 4-nitroanisole with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of AlCl3_3, yielding (4-methoxy-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone.

Demethylation : The methoxy group is converted to hydroxyl using BBr3_3, followed by nitration with concentrated HNO3_3/H2_2SO4_4 at −5°C to introduce the nitro group.

StepConditionsYield (%)Purity (%)
AcylationAlCl3_3, 0°C, 2 h7895
NitrationHNO3_3/H2_2SO4_4, −5°C6592

Catalytic Hydrogenation to Aminophenyl Derivative

Reduction of Nitro Group

The nitro intermediate is reduced to the amine using hydrogen gas (5 bar) over palladium-on-carbon (5% Pd/C) in ethanol at 80°C. Critical factors include:

  • Solvent selection : Ethanol enhances hydrogen solubility and prevents over-reduction.

  • Catalyst loading : 5 wt% Pd/C achieves complete conversion within 1 hour.

  • Workup : Filtration and crystallization from acetone/water (1:3) yield the pure amine.

Analytical Data :

  • Melting point : 152°C (consistent with literature).

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • 1H^1H NMR (DMSO-d6d_6): δ 6.7 ppm (aromatic protons), δ 3.1–3.3 ppm (morpholine methyl groups).

Scalability and Industrial Adaptations

Continuous-Flow Hydrogenation

Recent advancements employ continuous-flow reactors to enhance throughput. Key benefits include:

  • Residence time : 10 minutes vs. 1 hour in batch systems.

  • Safety : Reduced hydrogen inventory minimizes explosion risks.

Byproduct Management

  • N-Oxide formation : Suppressed by maintaining reaction pH < 7.0.

  • Palladium leaching : <0.1 ppm residual metal achieved via chelating resins.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Batch hydrogenationHigh purityLong reaction time
Continuous flowScalabilityHigher upfront cost
Nitro precursor routeAvoids Friedel-CraftsRequires protective groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves coupling a substituted benzoyl chloride with a morpholine derivative. For example, analogous compounds (e.g., bromo-trifluoromethylphenyl morpholinyl methanones) are synthesized via nucleophilic acyl substitution using dichloromethane or tetrahydrofuran as solvents and a base like triethylamine to facilitate deprotonation . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for benzoyl chloride:morpholine) are critical for minimizing by-products. Purification via column chromatography with ethyl acetate/hexane gradients (20–50%) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used for real-time monitoring. Confirmatory analyses include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments (δ 6.5–7.5 ppm for the 4-aminophenyl group) and morpholine methyl signals (δ 1.2–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (60:40) to assess purity (>95%) .

Q. What analytical techniques are suitable for characterizing the compound’s physical properties?

  • Methodological Answer :

  • Melting Point Analysis : Differential scanning calorimetry (DSC) to determine melting range (e.g., 150–160°C for morpholinyl methanones) .
  • Solubility Profiling : Test in polar (water, ethanol) and non-polar solvents (DMSO, DCM) to guide formulation studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what insights does it provide for structure-activity relationships (SAR)?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between the amino group and morpholine oxygen). For example, similar morpholinyl methanones exhibit planar aromatic systems with a 15–20° tilt relative to the morpholine ring, influencing π-π stacking in biological targets . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software are standard .

Q. What strategies are effective for analyzing contradictory bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results across enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays. For example, discrepancies in IC50_{50} values may arise from differences in membrane permeability or off-target effects .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO >0.1% can alter protein binding) .

Q. How can computational modeling predict the compound’s interaction with pharmacological targets, such as kinases or GPCRs?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses. The morpholine oxygen often forms hydrogen bonds with catalytic lysine residues (e.g., in PI3Kδ), while the 4-aminophenyl group occupies hydrophobic pockets .
  • Molecular Dynamics Simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions. Monitor via LC-MS to identify degradants (e.g., oxidation of the morpholine ring to N-oxide) .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze using UPLC-QTOF-MS/MS for Phase I/II metabolites .

Data Analysis and Interpretation

Q. How should researchers address variability in biological replicate data during pharmacological profiling?

  • Methodological Answer :

  • Normalization : Use Z-score or log2 transformation for high-throughput screening data.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Q. What statistical methods are appropriate for correlating structural modifications with activity trends?

  • Methodological Answer :

  • QSAR Modeling : Partial least squares (PLS) regression with descriptors like logP, polar surface area, and Hammett constants. For morpholinyl derivatives, a positive correlation between lipophilicity (clogP 2–3) and blood-brain barrier penetration is observed .
  • Cluster Analysis : Hierarchical clustering of IC50_{50} values across analogs to identify critical substituents .

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